

Application Note: Determination of Fenhexamid Residue in Grapes by HPLC-UV

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Compound of Interest

Compound Name: *Fenhexamid-1-pentanoic acid*

Cat. No.: *B2821420*

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Introduction

Fenhexamid is a locally systemic foliar fungicide used to control *Botrytis cinerea* (gray mold) in various fruits, including grapes. Monitoring its residue levels in grapes is crucial to ensure consumer safety and compliance with regulatory limits. This application note presents a detailed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of fenhexamid residues in grape samples. The described protocol is intended for researchers, scientists, and professionals in the field of food safety and drug development.

Principle

This method involves the extraction of fenhexamid from a homogenized grape sample using an organic solvent, followed by a cleanup procedure to remove interfering matrix components. The purified extract is then analyzed by reversed-phase HPLC with UV detection. Quantification is achieved by comparing the peak area of fenhexamid in the sample to that of a known concentration standard.

Experimental Protocols

1. Standard Solution Preparation

- **Primary Stock Solution (1000 µg/mL):** Accurately weigh 10 mg of fenhexamid analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask. This solution should be

stored at 4°C and is typically stable for up to 6 months.

- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with acetonitrile or the mobile phase. Recommended concentrations for the calibration curve are 0.05, 0.1, 0.5, 1.0, 2.0, and 5.0 µg/mL.

2. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for pesticide residue analysis.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Homogenization: Take a representative sample of grapes (approximately 500 g) and homogenize them into a uniform paste using a high-speed blender.[\[4\]](#)
- Extraction:
 - Weigh 10 g of the homogenized grape sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate). The exact salt composition can vary based on the specific QuEChERS kit used.[\[2\]](#)
 - Cap the tube tightly and shake vigorously for 1 minute.
 - Centrifuge at 4000 rpm for 5 minutes.
- Cleanup (Dispersive Solid-Phase Extraction - dSPE):
 - Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE centrifuge tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA, and 50 mg C18). PSA helps in removing sugars and organic acids, which are abundant in grapes.
 - Vortex the tube for 30 seconds.
 - Centrifuge at 10,000 rpm for 2 minutes.

- Final Solution:
 - Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
 - The sample is now ready for HPLC-UV analysis.

3. HPLC-UV Analysis

The following chromatographic conditions are recommended for the analysis of fenhexamid:

Parameter	Recommended Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 column (e.g., 4.6 x 150 mm, 5 µm)[5]
Mobile Phase	Acetonitrile : Water (60:40, v/v)[5]
Flow Rate	1.0 mL/min[6][7]
Injection Volume	20 µL
Column Temperature	25°C[6][7]
UV Detection	210 nm[8]
Run Time	Approximately 10 minutes

Data Presentation

Method Validation Parameters

The performance of the HPLC-UV method for fenhexamid analysis in grapes has been validated in several studies. The following table summarizes typical validation data.

Parameter	Result	Reference
Linearity (R^2)	> 0.999	[9][10]
Limit of Detection (LOD)	0.05 mg/kg	[3]
Limit of Quantification (LOQ)	0.1 mg/kg	[1][3]
Recovery (%)	94.2% - 99.4%	[1][3]
Relative Standard Deviation (RSD)	< 12%	[1][3]

Calibration Curve

A typical calibration curve for fenhexamid is constructed by plotting the peak area against the concentration of the working standard solutions. The linearity should be evaluated, and a correlation coefficient (R^2) of >0.99 is generally considered acceptable.[9]

Visualizations

Experimental Workflow Diagram

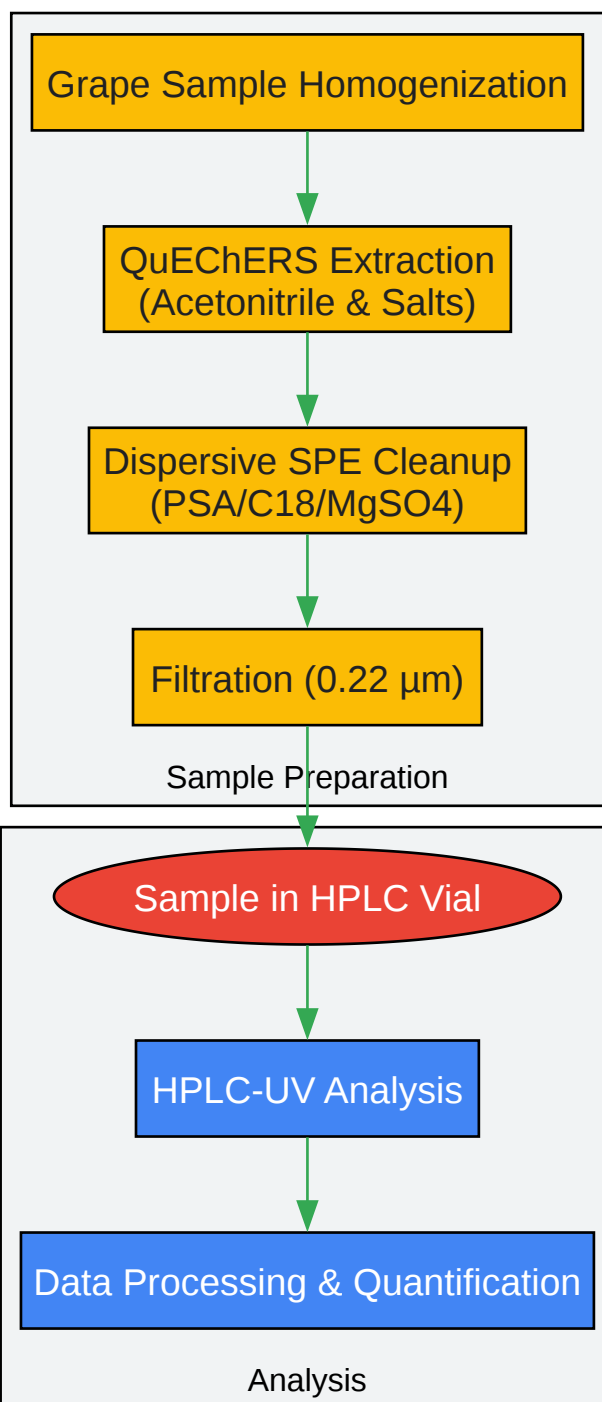


Figure 1: HPLC-UV Workflow for Fenhexamid Analysis in Grapes

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Caption: Figure 1: HPLC-UV Workflow for Fenhexamid Analysis in Grapes.

Conclusion

The described HPLC-UV method provides a reliable and robust protocol for the determination of fenhexamid residues in grapes. The QuEChERS sample preparation method is efficient, offering high recovery and effective cleanup of the complex grape matrix.[1][3] This application note serves as a comprehensive guide for laboratories involved in routine pesticide residue monitoring in food products.

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